Dimethyl 3-bromopyridine-2,4-dicarboxylate
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any interesting structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity.Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis and Reactivity : A practical approach to the synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is described, involving dibromination and debromination, providing a method with fewer impurities and easier purification compared to previous methods (Ou, Ruonan, & Bo, 2019).
- Antioxidant Properties : A series of 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from a 3-bromopyridine precursor, exhibit significant antioxidant properties. These compounds demonstrate high effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
- Polyhalogenated Bipyridines Synthesis : The synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-bromopyridine, is explored, offering insights into the formation of structurally diverse bipyridines with potential applications in various fields (Abboud et al., 2010).
Electrochemistry and Organic Synthesis
- Electrochemical Processes : The polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, derived from a reaction involving 3-bromopyridine, is investigated, providing insights into electrochemical reactions and radical cation formation (Barker & Summers, 1983).
- Indolizine Synthesis : Research into the synthesis of indolizines shows the use of 4-dimethylaminopyridine and 2-bromoacetophenone(s), leading to compounds like dimethyl 3-(substitutedbenzoyl)-7-(dimethylamino)indolizine-1,2-dicarboxylate, highlighting the versatility of bromopyridine derivatives in organic synthesis (Sarkunam & Nallu, 2005).
Catalysis and Solar Cell Applications
- Catalysis in Homocoupling : The electrochemical homocoupling of 2-bromomethylpyridines, using nickel complexes as catalysts, demonstrates the potential of bromopyridine derivatives in catalysis. This method offers a simple and efficient approach with broad applicability (França et al., 2002).
- Copper-Based Dye Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, synthesized using derivatives of 3-bromopyridine, show promise in copper-based dye-sensitized solar cells, indicating the potential of bromopyridine derivatives in renewable energy applications (Constable et al., 2009).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-bromopyridine-2,4-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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